molecular formula C9H9BrO B1518998 (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL CAS No. 1038919-63-9

(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL

Cat. No. B1518998
M. Wt: 213.07 g/mol
InChI Key: DRXIUUZVRAOHBS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479424B1

Procedure details

A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet, and a thermometer was charged with 5-bromo-1-indanol (56.5 g, 0.265 mol), toluene (300 mL), pyridine (250 mL, 3.1 mol), and p-toluenesulfonyl chloride (55.3 g, 0.29 mol). The mixture was stirred and heated to reflux while dehydration progress was followed by GC. After 7 hours at reflux the dark colored reaction mixture was cooled, quenched by pouring over ice-water (700 mL) containing HCl (12M, 200 mL) and extracted several times with diethyl ether (3×250 mL). The combined diethyl ether extracts were washed repeatedly with water, 5% sodium bicarbonate (aqueous), and water then dried over anhydrous magnesium sulfate. Evaporation of diethyl ether followed by vacuum distillation (80° C./0.5 mm Hg) gave 5-bromoindene (24.0 g, 99+% purity by GC) as a colorless oil. 1HNMR (CD2Cl2, 500 MHz) δ7.59 (br s, 1H); 7.38 (dd, JAB=1.5, 8 Hz, 1H), 7.26 (d, JAB=8 Hz, 1H); 6.84 (m, 1H); 6.56 (m, 1H); 3.39 (s, 2H).
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7](O)[CH2:6][CH2:5]2.N1C=CC=CC=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)O
Name
Quantity
250 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
55.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L three-neck round bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux while dehydration progress
TEMPERATURE
Type
TEMPERATURE
Details
After 7 hours at reflux the dark colored reaction mixture
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring over ice-water (700 mL)
ADDITION
Type
ADDITION
Details
containing HCl (12M, 200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted several times with diethyl ether (3×250 mL)
WASH
Type
WASH
Details
The combined diethyl ether extracts were washed repeatedly with water, 5% sodium bicarbonate (aqueous), and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of diethyl ether
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (80° C./0.5 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.